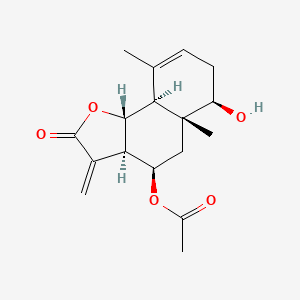
alpha-Liriodenolide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Liriodenolide is a naturally occurring compound found in various plant species. It belongs to the class of organic compounds known as sesquiterpene lactones, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic properties and its role in plant defense mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Liriodenolide typically involves the use of naturally occurring precursors extracted from plants. One common method is the extraction of the compound from the roots or leaves of plants using organic solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale extraction from plant sources. This involves cultivating plants known to contain high levels of the compound, followed by extraction and purification processes. Advances in biotechnology have also enabled the production of this compound through microbial fermentation, where genetically engineered microorganisms are used to produce the compound in large quantities.
化学反应分析
Types of Reactions
Alpha-Liriodenolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups of this compound, leading to the formation of new compounds with distinct properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical and biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学研究应用
Alpha-Liriodenolide has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of novel compounds with potential pharmaceutical applications.
Biology: The compound is studied for its role in plant defense mechanisms and its interactions with other biological molecules.
Medicine: this compound has shown promise in preclinical studies for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of natural pesticides and herbicides due to its bioactive properties.
作用机制
The mechanism of action of alpha-Liriodenolide involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and signaling pathways involved in inflammation and cancer progression. For example, it can inhibit the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses. Additionally, this compound can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
相似化合物的比较
Alpha-Liriodenolide is often compared with other sesquiterpene lactones, such as parthenolide and artemisinin. While all these compounds share a common structural framework, this compound is unique in its specific functional groups and stereochemistry, which contribute to its distinct biological activities. Similar compounds include:
Parthenolide: Known for its anti-inflammatory and anticancer properties.
Artemisinin: Widely used as an antimalarial agent.
Helenalin: Exhibits anti-inflammatory and cytotoxic activities.
属性
CAS 编号 |
56064-70-1 |
|---|---|
分子式 |
C17H22O5 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
[(3aR,4R,5aR,6R,9aS,9bR)-6-hydroxy-5a,9-dimethyl-3-methylidene-2-oxo-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-4-yl] acetate |
InChI |
InChI=1S/C17H22O5/c1-8-5-6-12(19)17(4)7-11(21-10(3)18)13-9(2)16(20)22-15(13)14(8)17/h5,11-15,19H,2,6-7H2,1,3-4H3/t11-,12-,13-,14-,15+,17+/m1/s1 |
InChI 键 |
AKSKHQQIZQNYLX-MMCSFCSJSA-N |
手性 SMILES |
CC1=CC[C@H]([C@]2([C@H]1[C@@H]3[C@@H]([C@@H](C2)OC(=O)C)C(=C)C(=O)O3)C)O |
规范 SMILES |
CC1=CCC(C2(C1C3C(C(C2)OC(=O)C)C(=C)C(=O)O3)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


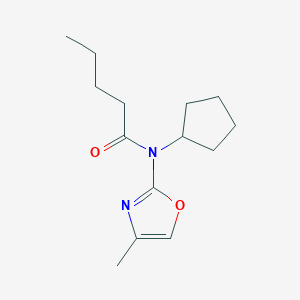
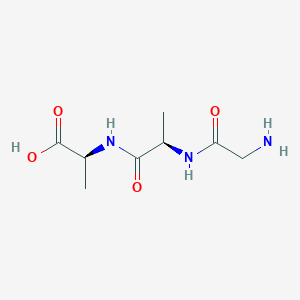
![2-[2-(2-Methoxyphenyl)ethyl]pyridine](/img/structure/B14625949.png)

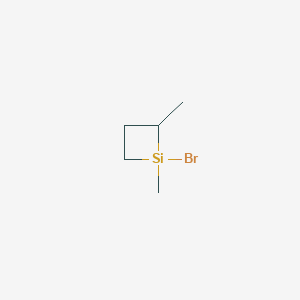
![Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl-](/img/structure/B14625971.png)
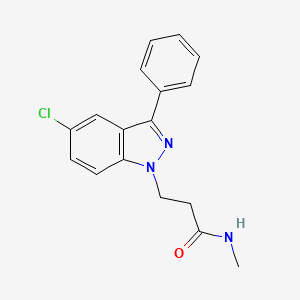

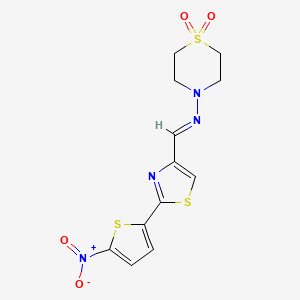
![2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one](/img/structure/B14626006.png)
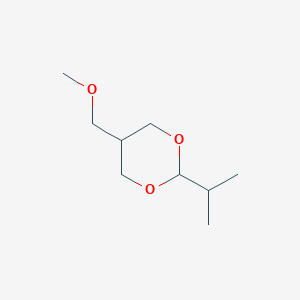
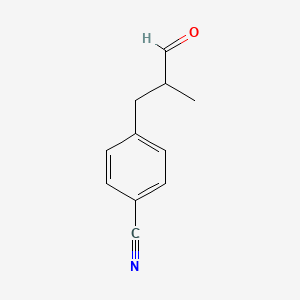
![Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14626019.png)
![Benzoic acid, 2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14626027.png)
